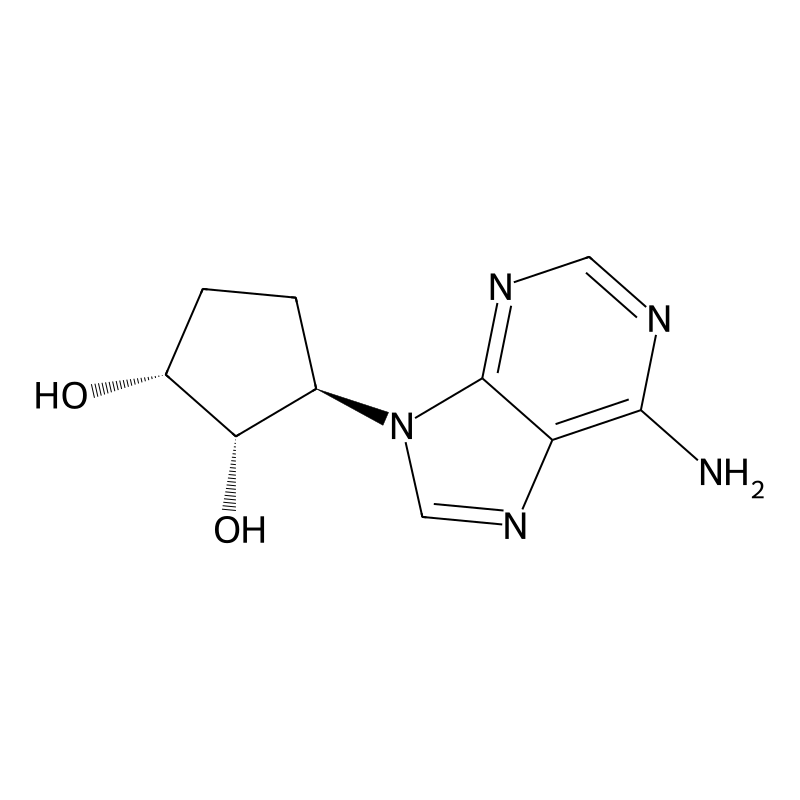

(1R,2S,3R)-3-(6-amino-9H-purin-9-yl)cyclopentane-1,2-diol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

(1R,2S,3R)-3-(6-amino-9H-purin-9-yl)cyclopentane-1,2-diol is a synthetic nucleoside analog that resembles naturally occurring nucleosides, which are essential components of nucleic acids like DNA and RNA. This compound features a cyclopentane ring linked to a purine base, specifically 6-amino-9H-purine. Its unique structure positions it as a significant entity in medicinal chemistry and antiviral research, particularly due to its potential to interfere with nucleic acid synthesis in pathogenic organisms.

The chemical behavior of (1R,2S,3R)-3-(6-amino-9H-purin-9-yl)cyclopentane-1,2-diol is characterized by its ability to undergo various reactions typical of nucleoside analogs:

- Glycosylation: The attachment of the purine base to the cyclopentane ring occurs through glycosylation, often facilitated by Lewis acid catalysts.

- Hydroxylation: Hydroxyl groups at positions 1 and 2 on the cyclopentane ring are introduced via selective oxidation reactions.

- Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of electron-rich nitrogen atoms in the purine moiety.

The biological activity of (1R,2S,3R)-3-(6-amino-9H-purin-9-yl)cyclopentane-1,2-diol primarily revolves around its ability to mimic natural nucleosides. It can be incorporated into nucleic acids, disrupting normal replication processes in viruses or cancer cells. This interference leads to inhibition of enzymes such as DNA polymerase and reverse transcriptase, ultimately resulting in the termination of DNA or RNA chain elongation. Such mechanisms highlight its potential as an antiviral agent .

The synthesis of (1R,2S,3R)-3-(6-amino-9H-purin-9-yl)cyclopentane-1,2-diol typically involves several steps:

- Cyclopentane Ring Formation: Starting from simpler precursors like cyclopentadiene.

- Purine Base Attachment: Achieved through glycosylation reactions.

- Hydroxyl Group Introduction: Accomplished via selective oxidation techniques.

These methods have been refined over time, with various studies proposing optimized synthetic routes to improve yield and purity.

This compound has several applications in scientific research:

- Antiviral Research: Due to its ability to inhibit viral replication.

- Medicinal Chemistry: As a lead compound for developing new therapeutics targeting nucleic acid synthesis.

- Biochemical Studies: To investigate the mechanisms of action of nucleoside analogs in cellular systems .

Interaction studies have shown that (1R,2S,3R)-3-(6-amino-9H-purin-9-yl)cyclopentane-1,2-diol can effectively compete with natural nucleosides for incorporation into nucleic acids. These interactions can lead to altered enzymatic activity and provide insights into its potential as an antiviral agent. Studies have also explored its binding affinities with various enzymes involved in nucleic acid metabolism .

Several compounds share structural similarities with (1R,2S,3R)-3-(6-amino-9H-purin-9-yl)cyclopentane-1,2-diol. Here is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 9-(2',3'-dihydroxycyclopentan-1'-yl)adenine | C10H13N5O2 | Contains a different sugar analog structure |

| (1R,2S,3R)-3-(6-amino-9H-purin-9-yl)-5-(hydroxymethyl)cyclopentane-1,2-diol | C11H15N5O3 | Features an additional hydroxymethyl group |

| 3-(6-Amino-9H-purin-9-yl)-5-(hydroxymethyl)cyclopentane-1,2-diol | C11H15N5O3 | Hydroxymethyl group alters solubility and reactivity |

(1R,2S,3R)-3-(6-amino-9H-purin-9-yl)cyclopentane-1,2-diol stands out due to its specific cyclopentane structure and the presence of hydroxyl groups at defined positions which influence its biological activity and interaction with enzymes .

(1R,2S,3R)-3-(6-amino-9H-purin-9-yl)cyclopentane-1,2-diol is a synthetic nucleoside analog that features a cyclopentane ring substituted with a purine base . The compound belongs to the class of carbocyclic nucleosides, where the furanose ring found in natural nucleosides is replaced by a cyclopentane ring [26]. This structural modification results in enhanced chemical and enzymatic stability due to the absence of a glycosidic bond that characterizes conventional nucleosides [20].

The molecular formula of (1R,2S,3R)-3-(6-amino-9H-purin-9-yl)cyclopentane-1,2-diol is C₁₀H₁₃N₅O₂, with a molecular weight of 235.24 g/mol . The structure consists of three primary components: a cyclopentane ring, a purine base (specifically 6-amino-9H-purine), and two hydroxyl groups .

The stereochemistry of the compound is defined by three chiral centers at positions 1, 2, and 3 of the cyclopentane ring, with the absolute configurations R, S, and R, respectively . This specific stereochemical arrangement is crucial for the compound's structural properties and potential biological activities . The stereochemical designations indicate:

- 1R: The hydroxyl group at position 1 is oriented in the R configuration

- 2S: The hydroxyl group at position 2 is oriented in the S configuration

- 3R: The purine base at position 3 is oriented in the R configuration

The purine base is connected to the cyclopentane ring via a carbon-nitrogen bond at the N9 position of the purine and the C3 position of the cyclopentane . This C-N bond is more stable than the N-glycosidic bond found in natural nucleosides, contributing to the enhanced stability of the compound [20].

Table 1: Key Structural Parameters of (1R,2S,3R)-3-(6-amino-9H-purin-9-yl)cyclopentane-1,2-diol

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₃N₅O₂ |

| Molecular Weight | 235.24 g/mol |

| Chiral Centers | 3 (positions 1, 2, and 3) |

| Stereochemical Configuration | 1R, 2S, 3R |

| Bond Type to Purine | C-N bond (vs. N-glycosidic in natural nucleosides) [20] |

| Functional Groups | Two hydroxyl groups, one amino group |

Comparative Analysis with Natural Nucleosides

(1R,2S,3R)-3-(6-amino-9H-purin-9-yl)cyclopentane-1,2-diol differs significantly from natural nucleosides in several key aspects, primarily in the replacement of the ribose or deoxyribose sugar with a cyclopentane ring [20]. This structural modification classifies it as a carbocyclic nucleoside, a group of compounds known for their increased chemical and enzymatic stability [26].

In natural nucleosides, the purine or pyrimidine base is attached to the sugar moiety via an N-glycosidic bond, which is susceptible to hydrolysis by nucleoside phosphorylases [19]. In contrast, (1R,2S,3R)-3-(6-amino-9H-purin-9-yl)cyclopentane-1,2-diol features a C-N bond between the cyclopentane ring and the purine base, which is significantly more resistant to enzymatic cleavage [19]. This enhanced stability is a key advantage of carbocyclic nucleosides over their natural counterparts [26].

Another notable difference lies in the conformational flexibility of the ring system [20]. Natural nucleosides containing a furanose ring can adopt various conformations, primarily categorized as North (N) or South (S) conformations [20]. The cyclopentane ring in (1R,2S,3R)-3-(6-amino-9H-purin-9-yl)cyclopentane-1,2-diol also exhibits conformational flexibility but with different energetic parameters and preferred conformations [20].

The hydroxyl groups at positions 1 and 2 of the cyclopentane ring in (1R,2S,3R)-3-(6-amino-9H-purin-9-yl)cyclopentane-1,2-diol correspond functionally to the 3' and 2' hydroxyl groups of natural ribonucleosides, respectively [19]. However, the absence of a 5' hydroxyl group, which is typically present in natural nucleosides and serves as the site for phosphorylation, represents a significant structural difference [19].

Table 2: Comparative Analysis of (1R,2S,3R)-3-(6-amino-9H-purin-9-yl)cyclopentane-1,2-diol and Natural Nucleosides

| Feature | (1R,2S,3R)-3-(6-amino-9H-purin-9-yl)cyclopentane-1,2-diol | Natural Nucleosides |

|---|---|---|

| Core Ring Structure | Cyclopentane [26] | Ribose or Deoxyribose (Furanose) [19] |

| Bond to Base | C-N bond [20] | N-glycosidic bond [19] |

| Chemical Stability | Enhanced stability to hydrolysis [26] | Susceptible to hydrolytic cleavage [19] |

| Enzymatic Stability | Resistant to phosphorylases [26] | Cleaved by phosphorylases [19] |

| Conformational Flexibility | Envelope and half-chair conformations [20] | North and South puckering [20] |

| Hydroxyl Group Positions | 1,2-diol pattern | 2',3',5'-triol pattern (ribose) [19] |

The structural similarities between (1R,2S,3R)-3-(6-amino-9H-purin-9-yl)cyclopentane-1,2-diol and natural nucleosides, particularly adenosine, allow it to potentially interact with enzymes and receptors that recognize natural nucleosides [19]. However, the differences in bond type, ring structure, and hydroxyl group positioning contribute to its unique chemical and potentially biological properties [20].

Spectroscopic Structural Determination

The structural characterization of (1R,2S,3R)-3-(6-amino-9H-purin-9-yl)cyclopentane-1,2-diol relies heavily on various spectroscopic techniques that provide complementary information about its molecular structure, stereochemistry, and conformation [16]. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) and carbon (¹³C) NMR, plays a crucial role in elucidating the structural details of this compound [16].

In ¹H NMR analysis, the cyclopentane ring protons typically display complex splitting patterns due to the rigid ring structure and the presence of multiple stereogenic centers [16]. The protons at positions 1, 2, and 3 of the cyclopentane ring, which bear the hydroxyl groups and the purine base, show characteristic chemical shifts and coupling constants that reflect their stereochemical relationships [16]. The protons in the purine base region exhibit characteristic chemical shifts, with the H-8 proton of the purine typically appearing as a singlet around 8.0-8.5 ppm and the amino group protons showing a broad signal around 6.0-7.0 ppm [18].

¹³C NMR spectroscopy provides valuable information about the carbon skeleton of the molecule [16]. The cyclopentane ring carbons typically resonate in the range of 20-80 ppm, with the carbons bearing the hydroxyl groups and the purine base showing downfield shifts due to the electron-withdrawing effects of these substituents [16]. The purine base carbons exhibit characteristic chemical shifts in the aromatic region (120-160 ppm) [16].

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and NOESY (Nuclear Overhauser Effect Spectroscopy) are particularly valuable for establishing the connectivity and spatial relationships between different parts of the molecule [16]. NOESY experiments are especially useful for confirming the stereochemistry at the three chiral centers by providing information about the spatial proximity of protons [16].

Mass spectrometry is another essential technique for the structural determination of (1R,2S,3R)-3-(6-amino-9H-purin-9-yl)cyclopentane-1,2-diol [23]. High-resolution mass spectrometry confirms the molecular formula C₁₀H₁₃N₅O₂ through the accurate measurement of the molecular ion peak [23]. Fragmentation patterns provide additional structural information, with characteristic fragments corresponding to the loss of the purine base or the cleavage of the cyclopentane ring [23].

Infrared (IR) spectroscopy contributes to the structural analysis by identifying key functional groups [36]. The hydroxyl groups typically show a broad absorption band around 3300-3500 cm⁻¹, while the amino group on the purine base exhibits characteristic N-H stretching bands [36]. The C=N and C=C stretching vibrations of the purine ring appear in the 1500-1600 cm⁻¹ region [36].

Table 3: Key Spectroscopic Features of (1R,2S,3R)-3-(6-amino-9H-purin-9-yl)cyclopentane-1,2-diol

| Spectroscopic Technique | Key Features | Structural Information |

|---|---|---|

| ¹H NMR | Complex splitting patterns for cyclopentane ring protons [16] | Ring conformation and stereochemistry |

| Characteristic chemical shifts for H-8 proton (8.0-8.5 ppm) [18] | Purine base structure | |

| Broad signal for amino group protons (6.0-7.0 ppm) [18] | Presence of amino functionality | |

| ¹³C NMR | Cyclopentane ring carbons (20-80 ppm) [16] | Carbon skeleton structure |

| Purine base carbons (120-160 ppm) [16] | Base structure confirmation | |

| 2D NMR (NOESY) | Cross-peaks between spatially close protons [16] | Stereochemical configuration |

| Mass Spectrometry | Molecular ion peak corresponding to C₁₀H₁₃N₅O₂ [23] | Molecular formula confirmation |

| Characteristic fragmentation patterns [23] | Structural connectivity | |

| IR Spectroscopy | OH stretching (3300-3500 cm⁻¹) [36] | Hydroxyl group presence |

| NH stretching (3300-3500 cm⁻¹) [36] | Amino group confirmation | |

| C=N, C=C stretching (1500-1600 cm⁻¹) [36] | Purine ring structure |

Conformational Analysis of the Cyclopentane Ring System

The cyclopentane ring in (1R,2S,3R)-3-(6-amino-9H-purin-9-yl)cyclopentane-1,2-diol exhibits significant conformational flexibility, which is crucial for understanding its structural properties and potential biological activities [34]. Unlike the planar conformation that would result in considerable torsional strain due to eclipsed bonds, the cyclopentane ring adopts non-planar conformations to minimize this strain [34].

The two primary conformations of the cyclopentane ring are the envelope and half-chair conformations [35]. In the envelope conformation, four carbon atoms lie in a plane while the fifth carbon atom is positioned out of this plane [35]. In the half-chair conformation, three carbon atoms lie in a plane while the remaining two carbon atoms are positioned on opposite sides of this plane [35]. These conformations represent energy minima in the conformational landscape of cyclopentane, with the envelope conformation being slightly more stable (by approximately 0.5 kcal/mol) than the half-chair conformation [35].

The cyclopentane ring in (1R,2S,3R)-3-(6-amino-9H-purin-9-yl)cyclopentane-1,2-diol undergoes a process known as pseudorotation, which involves the continuous interconversion between different puckered conformations with very low energy barriers (approximately 0.5 kcal/mol) [34]. This process can be visualized as a circular pathway where the maximum out-of-plane displacement rotates around the ring [34].

The Cremer-Pople puckering parameters provide a quantitative description of the cyclopentane ring conformation [39]. These parameters include the puckering amplitude (q), which measures the degree of puckering from planarity, and the phase angle (φ), which defines the type of puckering [39]. For a five-membered ring, the phase angles φ = 0°, 72°, 144°, 216°, and 288° correspond to envelope conformations, while φ = 36°, 108°, 180°, 252°, and 324° correspond to half-chair conformations [39].

The presence of substituents on the cyclopentane ring, such as the purine base and hydroxyl groups in (1R,2S,3R)-3-(6-amino-9H-purin-9-yl)cyclopentane-1,2-diol, significantly influences the conformational preferences [37]. Bulky substituents tend to adopt equatorial positions to minimize steric interactions, which can bias the pseudorotation pathway towards specific conformations [37]. The stereochemistry at positions 1, 2, and 3 of the cyclopentane ring further constrains the conformational flexibility and favors certain puckering modes [37].

Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable insights into the conformational behavior of the cyclopentane ring in solution [34]. The coupling constants between vicinal protons in the cyclopentane ring are sensitive to the dihedral angles, which vary with different conformations [34]. By analyzing these coupling constants using the Karplus equation adapted for pseudorotating five-membered rings, it is possible to determine the predominant conformations and the extent of conformational averaging [34].

Table 4: Conformational Analysis of the Cyclopentane Ring in (1R,2S,3R)-3-(6-amino-9H-purin-9-yl)cyclopentane-1,2-diol

| Conformational Aspect | Description | Significance |

|---|---|---|

| Primary Conformations | Envelope and Half-Chair [35] | Energy minima in the conformational landscape |

| Relative Stability | Envelope ~0.5 kcal/mol more stable than Half-Chair [35] | Determines conformational preferences |

| Pseudorotation | Continuous interconversion between puckered conformations [34] | Contributes to conformational flexibility |

| Energy Barrier | ~0.5 kcal/mol between conformations [34] | Allows rapid interconversion at room temperature |

| Puckering Parameters | Amplitude (q) and Phase Angle (φ) [39] | Quantitative description of ring puckering |

| Substituent Effects | Purine base and hydroxyl groups influence conformational preferences [37] | Biases the pseudorotation pathway |

| Stereochemical Impact | 1R,2S,3R configuration constrains conformational flexibility [37] | Favors specific puckering modes |

| NMR Analysis | Vicinal coupling constants reflect dihedral angles [34] | Provides experimental evidence of conformations |